Isocyanic acid, with the chemical formula HNCO, is a colorless, volatile, and toxic compound. It is the simplest stable isocyanate and is known for its electrophilic properties due to the presence of a carbon atom double-bonded to oxygen and single-bonded to nitrogen. Isocyanic acid is primarily produced through the thermal decomposition of cyanuric acid and can also be generated from various organic reactions involving isocyanates and amines .
This compound has garnered attention due to its presence in ambient air at concerning concentrations, raising potential health risks associated with exposure . Its solubility in water increases at higher pH levels, allowing it to participate in various biochemical processes .
These reactions highlight the compound's reactivity and potential applications in organic synthesis.
Isocyanic acid exhibits significant biological activity, particularly as a toxic biomolecule. It has been implicated in post-translational modifications of proteins through a process known as carbamoylation, where it modifies lysine residues on proteins. This modification can disrupt normal protein function and contribute to various pathological conditions .
Moreover, exposure to isocyanic acid has raised concerns about its potential health effects, including respiratory issues and other toxicological impacts .
Isocyanic acid can be synthesized through several methods:
Isocyanic acid finds applications in various fields:
Research into the interactions of isocyanic acid focuses on its environmental impact and biological effects. Studies have shown that it can react with various biomolecules, leading to modifications that may affect cellular functions. Additionally, its interactions with atmospheric components are crucial for understanding its fate and transport in the environment .
Recent advancements in mass spectrometry have enabled more accurate measurements of isocyanic acid concentrations in ambient air, facilitating better risk assessments for human health .
Isocyanic acid shares similarities with other nitrogen-containing compounds but possesses unique characteristics that set it apart. Below are some similar compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Hydrogen Cyanide | HCN | Highly toxic gas; used in industrial processes. |
Methyl Isocyanate | CH₃NCO | Used as an intermediate in pesticide synthesis; more reactive than isocyanic acid. |
Urea | CO(NH₂)₂ | A product of isocyanic acid reactions; non-toxic and widely used in fertilizers. |
Carbamates | RNH(CO)O | Derivatives of carbamic acid; used as pesticides; less toxic than isocyanates. |
Isocyanic acid's unique electrophilic nature allows it to participate in specific bio
Isocyanic acid is a chemical compound with the molecular formula CHNO and the structural formula HNCO, which is often written as H−N=C=O [4]. The molecule represents the simplest stable chemical compound that contains carbon, hydrogen, nitrogen, and oxygen, the four most commonly found elements in organic chemistry and biology [4]. The compound was discovered in 1830 by Justus von Liebig and Friedrich Wöhler [4].
The electronic structure of isocyanic acid exhibits distinctive bonding characteristics that have been extensively studied through vibrational spectroscopy and theoretical calculations [4]. Although the electronic structure according to valence bond theory can be written as H−N=C=O, the vibrational spectrum shows a band at 2268.8 cm⁻¹ in the gas phase, which some researchers interpret as indicating a carbon–nitrogen triple bond [4]. This observation suggests that the canonical form H−N⁺≡C−O⁻ may be the major resonance structure [4].
However, classic vibrational analysis indicates that the 2268.8 cm⁻¹ frequency corresponds to the asymmetric N=C=O stretch, with the corresponding symmetric N=C=O stretch appearing at 1327 cm⁻¹ [4]. Based on these conventional assignments, there is no requirement to invoke a fully charged state for the nitrogen and oxygen atoms to explain the vibrational spectral data [4].
Precise structural parameters have been determined through both experimental and theoretical methods [7] [24]. X-ray crystallography studies at 123(2) K reveal interatomic distances of C–O 1.17 Å, C–N 1.22 Å, and N–H 1.03 Å [7] [24]. The interatomic angle N–C–O is 171°, indicating a nearly linear arrangement of the heavy atoms [7] [24]. Experimental bond angles from cartesian coordinates show the H-N-C bond angle as 123.900° and the N-C-O bond angle as 172.600° [13].
The molecular geometry exhibits quasi-linear characteristics, with the equilibrium H-N-C angle being approximately 123° [6]. The barrier to linearity for the HNC bending is calculated to be approximately 1834 cm⁻¹, while the NCO bending barrier is significantly lower at 336 cm⁻¹ [6] [44]. This quasi-linearity leads to a large rotational constant A of approximately 30 cm⁻¹, which complicates the separation of molecular vibration and rotation in zeroth order [6].
The fundamental physical properties of isocyanic acid have been characterized through extensive experimental and theoretical investigations. The molecular weight is precisely determined as 43.0247 g/mol [1]. Under standard conditions, isocyanic acid exists as a colorless, volatile, and highly reactive compound [2] [4].
Property | Value | Unit | Source |
---|---|---|---|
Molecular Formula | CHNO | - | Multiple sources [1] [4] |
Molecular Weight | 43.0247 | g/mol | NIST WebBook [1] |
Melting Point | -86 | °C | ChemicalBook [2] |
Boiling Point | 23.5 | °C | Multiple sources [2] [5] |
Density | 1.04±0.1 | g/cm³ | ChemicalBook (predicted) [2] |
Refractive Index | 1.395 | - | Chemsrc (estimate) [5] |
pKa | 3.7 | - | Wikipedia [4] |
Ionization Energy | 11.60 ± 0.01 | eV | NIST [9] |
The thermal properties of isocyanic acid demonstrate its volatile nature, condensing at 23.5°C [4]. The compound exhibits significant solubility in water, forming urea upon hydrolysis [3]. It is also soluble in organic solvents such as alcohols and ethers [3]. In aqueous solution, isocyanic acid behaves as a weak acid with a pKa of 3.7 [4], following the equilibrium: HNCO ⇌ H⁺ + NCO⁻ [4].
The ionization energy of 11.60 ± 0.01 eV indicates moderate electron binding strength [9]. Theoretical calculations predict additional ionization energies, with vertical double ionization occurring at 32.8 ± 0.3 eV and triple ionization at 65 ± 1 eV [34] [45].
The conformational behavior of isocyanic acid is dominated by its quasi-linear structure and the associated low-frequency vibrational modes [6] [44]. The molecule exhibits a planar equilibrium structure with Cs symmetry, characterized by specific barriers to internal motion [42] [44].
The barrier to complete linearity represents a crucial aspect of the conformational dynamics [44]. Computational studies using CCSD(T)/cc-pCVQZ level calculations reveal that the barrier to linearity is 1834 cm⁻¹ for the HNC angle and 336 cm⁻¹ for the NCO angle [44]. These relatively low barriers indicate that vibrational excitation can readily overcome the energy required for conformational changes [44].
The minimum energy path analysis demonstrates significant coupling between internal coordinates [44]. The most prominent coupling occurs between the HNC bending angle and the NC bond length [44]. Along the minimum energy path for the HNC angle, the optimum bond lengths change from (1.895 a₀, 2.296 a₀, 2.200 a₀) at the equilibrium angle of 123.4° to (1.863 a₀, 2.226 a₀, 2.219 a₀) at the linear configuration [44].
The pure rotational spectra characteristics reveal that isocyanic acid behaves as a prolate near-symmetric top with a Wang asymmetry parameter of only -8.9×10⁻⁵ [6]. The quasi-linearity leads to large rotational constants, with values of approximately 30 cm⁻¹ for the A rotational constant [6].
Vibrational mode coupling plays a significant role in the conformational analysis [16]. Three fundamental modes (ν₄, ν₅, ν₆) are strongly coupled through Coriolis interaction [16]. The vibrational frequencies for the normal isotopologue in the gas phase are well-established through spectroscopic measurements [16] [17].
The thermodynamic properties of isocyanic acid have been determined through both experimental measurements and theoretical calculations, providing comprehensive data for understanding its behavior under various conditions [9] [10].
Property | Value | Unit | Method |
---|---|---|---|
Heat of Formation (ΔfH°) | -97.0 ± 13.0 | kJ/mol | NIST/Cheméo [9] |
Heat of Formation (ΔfH° 0K) | -27.8 ± 0.3 | kcal/mol | Theoretical studies [10] |
Heat Capacity (Cp,gas) at 100K | 17.53 | J/mol×K | Joback Calculated [9] |
Heat Capacity (Cp,gas) at 297K | 40.50 | J/mol×K | Joback Calculated [9] |
Enthalpy of Vaporization | 36.04 | kJ/mol | Joback Calculated [9] |
Gibbs Free Energy of Formation | 59.41 | kJ/mol | Joback Calculated [9] |
The heat of formation has been precisely determined through multiple experimental approaches [10]. Spectroscopic techniques in 1995 yielded a value of -(27.9±1.0) kJ/mol⁻¹ for the 0K heat of formation [10]. Subsequent studies using photodissociation methods confirmed this value, with recent determinations reporting -(27.8±0.3) kcal/mol⁻¹ [10].
Temperature-dependent heat capacity measurements show that the gas-phase heat capacity increases significantly with temperature, ranging from 17.53 J/mol×K at 100K to 40.50 J/mol×K at 297K [9]. This temperature dependence reflects the contribution of vibrational modes to the thermal energy as higher energy levels become accessible [9].
The thermodynamic stability of isocyanic acid relative to its decomposition products has been analyzed through computational studies [11]. The thermal decomposition follows the primary reaction pathway: HNCO + Ar → NH(³Σ⁻) + CO + Ar, with ΔH°₀ = 337 kJ/mol⁻¹ [11]. Kinetic studies reveal low-pressure limit rate constants of k = 10¹⁷·²³±⁰·³⁶ exp[−(402±17) kJ/mol⁻¹/RT] cm³/mol⁻¹/s⁻¹ [11].
Isocyanic acid belongs to a family of four linear isomers with the molecular formula CHNO, each exhibiting distinct structural characteristics and relative stabilities [4] [10] [42]. The comparative analysis of these isomers provides insight into the structure-stability relationships within this molecular system [12].
Isomer | Structure | Relative Energy (kcal/mol) | Stability Ranking |
---|---|---|---|
Isocyanic acid (HNCO) | H-N=C=O | 0.0 | Most stable [12] |
Cyanic acid (HOCN) | H-O-C≡N | 24.7 | Second most stable [12] |
Fulminic acid (HCNO) | H-C≡N⁺-O⁻ | 70.7 | Third most stable [12] |
Isofulminic acid (HONC) | H-O-N⁺≡C⁻ | 84.1 | Least stable [12] |
The structural differences between isomers reflect distinct bonding patterns and electronic distributions [42]. Cyanic acid (HOCN) exists in equilibrium with isocyanic acid to the extent of approximately 3%, representing the predominant tautomeric form [4]. The vibrational spectrum of cyanic acid indicates the presence of a triple bond between nitrogen and carbon atoms [4].
Isofulminic acid (HONC) has been characterized as the most energetic stable isomer [42]. Despite being 84 kcal/mol higher in energy than isocyanic acid, it has been detected spectroscopically through rotational spectroscopy supported by coupled cluster electronic structure calculations [42]. The fundamental rotational transitions of normal, carbon-13, oxygen-18, and deuterium isotopic species have been observed in molecular beam studies [42].
The barrier to interconversion between isomers represents a crucial factor in their relative stability [10]. Theoretical studies indicate that isomerization mechanisms involve very high energy barriers, with calculated rate constants being extremely small in the temperature range from 300 to 2000 K [10]. The isomerization of isocyanic acid can proceed through three mechanisms: via transition states leading to cyanic acid (140.58 kcal/mol barrier), to intermediate species (106.37 kcal/mol barrier), or to another intermediate (129.41 kcal/mol barrier) [10].
The stability and decomposition behavior of isocyanic acid involves multiple pathways and mechanisms that depend on environmental conditions, temperature, and the presence of catalysts or reactants [11] [15] [36].
Thermal decomposition represents the primary degradation pathway at elevated temperatures [11]. Shock wave studies over the temperature range 2100-2500 K demonstrate that the decomposition follows a bimolecular process: HNCO + Ar → NH(³Σ⁻) + CO + Ar [11]. The activation energy for this process is 402 ± 17 kJ/mol⁻¹, with pre-exponential factors of 10¹⁷·²³±⁰·³⁶ cm³/mol⁻¹/s⁻¹ [11].
Hydrolysis mechanisms constitute another major decomposition pathway, particularly in aqueous environments [36]. Three distinct pH-dependent hydrolysis mechanisms operate simultaneously [36]:
Acidic hydrolysis: HNCO + H⁺ + H₂O → NH₄⁺ + CO₂ with rate constant k₁ = (4.4 ± 0.2) × 10⁷ exp(-6000 ± 240/T) M⁻¹s⁻¹ [36]
Neutral hydrolysis: HNCO + H₂O → NH₃ + CO₂ with rate constant k₂ = (8.9 ± 0.9) × 10⁶ exp(-6770 ± 450/T) s⁻¹ [36]
Basic hydrolysis: NCO⁻ + 2H₂O → NH₃ + HCO₃⁻ with rate constant k₃ = (7.2 ± 1.5) × 10⁸ exp(-10900 ± 1400/T) s⁻¹ [36]
The lifetime of isocyanic acid against hydrolysis varies significantly with pH, liquid water content, and temperature, ranging from 10 days to 28 years under tropospheric cloud conditions [36].
Polymerization represents a spontaneous decomposition mechanism at higher concentrations [4] [33]. Isocyanic acid oligomerizes to form cyanuric acid (the cyclic trimer) and cyamelide (a polymer) [4]. The trimerization reaction 3HNCO → (HNCO)₃ produces cyanuric acid with high selectivity under controlled conditions [33]. Industrial processes achieve cyanuric acid purities exceeding 90% with conversion rates above 90% [33].
The stability of isocyanic acid in the vapor phase has been characterized under various humidity conditions [15]. The apparent half-life in pure atmospheres ranges from 16 hours at low humidity (4.2 g/m³ absolute humidity) to 4 hours at higher humidity (14.6 g/m³ absolute humidity) [15]. In complex atmospheres, the apparent half-life is approximately 8 hours at moderate humidity conditions [15].
Bond dissociation energies provide quantitative measures of molecular stability [6]. The H-NCO bond dissociation energy is determined as 113.0 ± 0.2 kcal/mol⁻¹, while the HN-CO bond dissociation energy is 78 ± 2 kcal/mol⁻¹ [6]. These values indicate that the HN-CO bond is weaker and represents the preferred cleavage site during thermal decomposition [6].
Corrosive;Irritant;Health Hazard